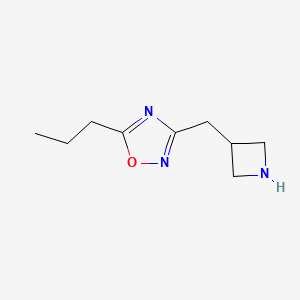
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. It is a component of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The structure of azetidines and similar compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For example, an intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines and similar compounds can vary widely depending on their specific structure. For example, some azetidines are solids at room temperature, while others are liquids. They can also vary in their solubility in water and other solvents .Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
Research on Indole derivatives incorporating moieties such as Oxadiazole and Azetidinone has shown promising cardiovascular activity. Studies involving compounds with these structural features have observed changes in blood pressure, heart rate, and effects on Carotid Occlusion and Nordaniline pressor responses, suggesting a peripheral site of action for these compounds (Singh, Aggarwal, & Singh, 2014).
Broad Therapeutic Potential
1,3,4-Oxadiazole derivatives are highlighted for their broad therapeutic potential across various medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This versatility stems from the unique structural features of the 1,3,4-oxadiazole ring, facilitating effective binding with different enzymes and receptors through numerous weak interactions (Verma et al., 2019).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-Oxadiazole derivatives has been extensively reviewed, with these compounds displaying significant antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. This positions them as promising candidates for the development of new antimicrobial drugs, especially in the face of rising antimicrobial resistance (Glomb & Świątek, 2021).
Anticancer and Antiviral Activities
Oxadiazole derivatives, specifically the 1,3,4-oxadiazoles, have shown considerable biological functions as anticancer and antiviral agents. The structural flexibility of these compounds allows for targeted inhibitory activities against various enzymes, kinases, and growth factors, making them potential lead molecules for future therapeutic agents (Devi et al., 2022).
Synthetic Routes and Sensing Applications
In addition to therapeutic applications, 1,3,4-Oxadiazoles have been explored for their synthetic routes and potential in metal-ion sensing applications. These compounds' high photoluminescent quantum yield, thermal and chemical stability, and coordination sites make them suitable for developing chemosensors, highlighting their versatility beyond pharmacological uses (Sharma, Om, & Sharma, 2022).
Safety and Hazards
Wirkmechanismus
- Azetidines are found in natural products and synthetic compounds with diverse biological activities . These activities could include enzyme inhibition, receptor modulation, or interference with cellular signaling pathways.
Mode of Action
- The compound likely undergoes aza-Michael addition reactions. Specifically, it reacts with NH-heterocycles (such as amines) to form functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity (LogP) and solubility. It is soluble in water and organic solvents . Once absorbed, it may distribute throughout the body. Metabolic pathways are not explicitly described. Elimination likely occurs through renal or hepatic routes.
Biochemische Analyse
Biochemical Properties
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those catalyzing aza-Michael addition reactions . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and influence the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of tubulin, leading to changes in cell cycle progression and apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby impacting cellular function at multiple levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for its application.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn affect its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity can be modulated by its localization, with different effects observed in the cytoplasm, nucleus, and other subcellular regions.
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-3-9-11-8(12-13-9)4-7-5-10-6-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJVVKGILIOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


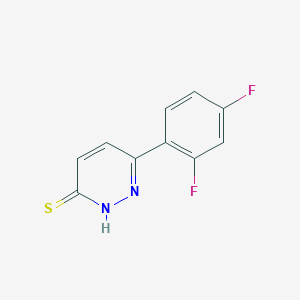
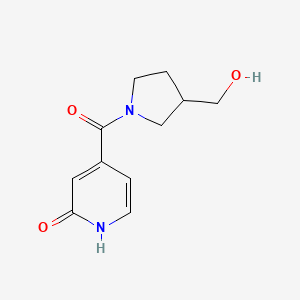
![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)
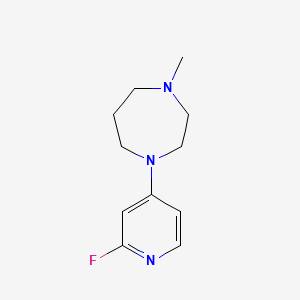
![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)
![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)
![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)



![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)
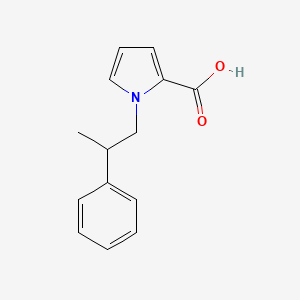
amine](/img/structure/B1474655.png)
